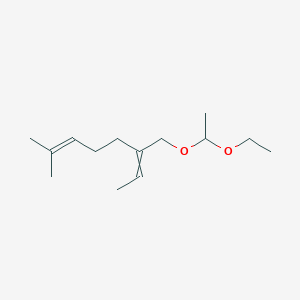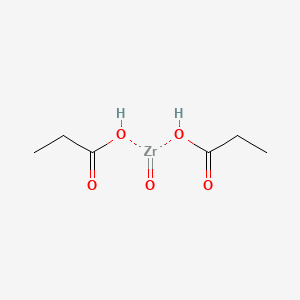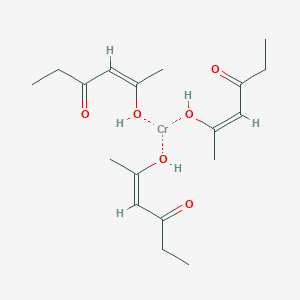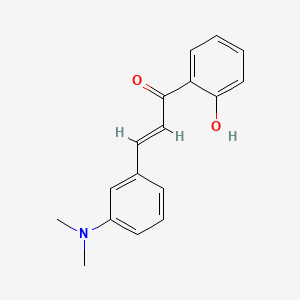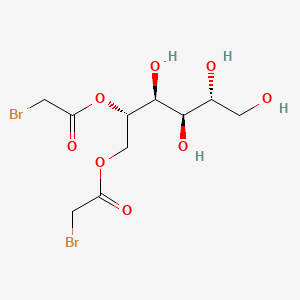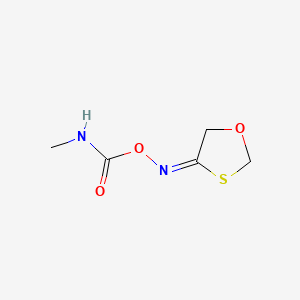
1,3-Oxathiolan-4-one, O-((methylamino)carbonyl)oxime, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Oxathiolan-4-one, O-((methylamino)carbonyl)oxime, (E)- is a chemical compound known for its unique structure and properties It belongs to the class of oxathiolanes, which are heterocyclic compounds containing sulfur and oxygen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxathiolan-4-one, O-((methylamino)carbonyl)oxime, (E)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-oxathiolan-4-one with methyl isocyanate in the presence of a base to form the desired oxime derivative. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 1,3-Oxathiolan-4-one, O-((methylamino)carbonyl)oxime, (E)- may involve large-scale synthesis using continuous flow reactors. This approach allows for better control over reaction parameters and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Oxathiolan-4-one, O-((methylamino)carbonyl)oxime, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
1,3-Oxathiolan-4-one, O-((methylamino)carbonyl)oxime, (E)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-Oxathiolan-4-one, O-((methylamino)carbonyl)oxime, (E)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Oxathiolan-4-one, 5-ethyl-, O-[(methylamino)carbonyl]oxime
- 1,3-Oxathiolan-4-one, 2,5-dimethyl-, O-[(methylamino)carbonyl]oxime
- 1,3-Oxathiolan-4-one, 5-methyl-, O-[(methylamino)carbonyl]oxime
Uniqueness
1,3-Oxathiolan-4-one, O-((methylamino)carbonyl)oxime, (E)- stands out due to its specific structural features and reactivity. Its unique combination of sulfur and oxygen atoms in the ring, along with the oxime functional group, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
54538-84-0 |
|---|---|
Molecular Formula |
C5H8N2O3S |
Molecular Weight |
176.20 g/mol |
IUPAC Name |
[(E)-1,3-oxathiolan-4-ylideneamino] N-methylcarbamate |
InChI |
InChI=1S/C5H8N2O3S/c1-6-5(8)10-7-4-2-9-3-11-4/h2-3H2,1H3,(H,6,8)/b7-4+ |
InChI Key |
ZKYYGMLZFIEKFZ-QPJJXVBHSA-N |
Isomeric SMILES |
CNC(=O)O/N=C/1\COCS1 |
Canonical SMILES |
CNC(=O)ON=C1COCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


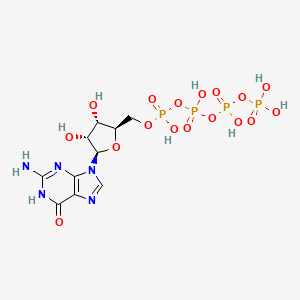
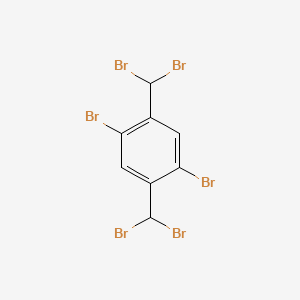

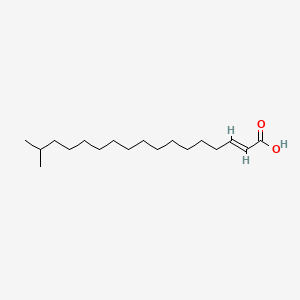


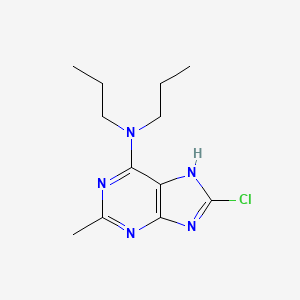
![2-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12646762.png)
